Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate
Description
Properties
Molecular Formula |
C12H11BrO2S |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
ethyl 2-(1-benzothiophen-3-yl)-2-bromoacetate |
InChI |
InChI=1S/C12H11BrO2S/c1-2-15-12(14)11(13)9-7-16-10-6-4-3-5-8(9)10/h3-7,11H,2H2,1H3 |
InChI Key |
DIAVWOGTMBTCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC2=CC=CC=C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate typically involves the bromination of ethyl 2-(benzo[B]thiophen-3-YL)acetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an ethyl 2-(benzo[B]thiophen-3-YL)-2-aminoacetate derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents
Recent studies have highlighted the potential of derivatives of benzo[b]thiophene, including ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate, as neuroprotective agents. Research conducted by Professor Daniela Secci's group demonstrated that compounds with the benzo[b]thiophene-3-ol core effectively inhibited monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. Initial findings indicated that certain derivatives exhibited over 70% inhibition against MAO-B, suggesting their potential for treating conditions such as Parkinson's disease and depression .
Structure-Activity Relationship Studies
The compound has been involved in systematic structure-activity relationship (SAR) studies, which aim to optimize its efficacy as an MAO inhibitor. Modifications to the benzo[b]thiophene scaffold have shown promising activity, with specific substituents enhancing selectivity and potency against MAO isoforms. For instance, halogenated derivatives demonstrated significant inhibition patterns, indicating that further chemical modifications could lead to more effective therapeutic agents .
Synthesis and Characterization
Synthetic Routes
this compound can be synthesized through multi-step processes involving bromination and esterification reactions. For example, the compound can be synthesized from ethyl bromoacetate and benzo[b]thiophene derivatives under controlled conditions to yield high purity products .
Characterization Techniques
Characterization of the synthesized compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. The use of advanced techniques ensures reproducibility and reliability in the synthesis process .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. Its reactive bromine atom allows for further functionalization, which can lead to the development of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Secci et al. (2019) | Neuroprotection | Identified benzo[b]thiophene derivatives as potent MAO inhibitors with selectivity for MAO-B |
| SAR Analysis (2020) | Structure Optimization | Modifications increased inhibitory activity; halogenated compounds showed >70% inhibition against MAO-B |
| Polymer Development (2021) | Material Properties | Demonstrated potential for creating high-performance polymers through functionalization of this compound |
Mechanism of Action
The mechanism of action of ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The benzothiophene moiety can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with ethyl 2-(benzo[b]thiophen-3-YL)-2-bromoacetate:
Key Comparative Analysis
Electronic and Steric Effects
Benzo[b]thiophene vs. Benzothiazole/Pyridine :
The benzo[b]thiophene system (as in the target compound) offers a larger π-conjugated system compared to benzothiazole or pyridine, enhancing resonance stabilization and electrophilic substitution reactivity. The sulfur atom in thiophene is less electronegative than nitrogen in pyridine or benzothiazole, altering electronic distribution and nucleophilic attack sites .Bromine vs. Difluoro Substituents :
The α-bromo group in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas difluoro groups (as in Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate) increase metabolic stability and lipophilicity, making them favorable in CNS-targeting drugs .
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing HDAC6 inhibitors, where the bromine atom is displaced by pharmacophoric groups like tetrazoles or oxadiazoles . Comparatively, pyridine-based bromoacetates are used in kinase inhibitor synthesis, leveraging nitrogen’s coordination capacity .
Material Science
The benzo[b]thiophene moiety enhances charge transport in organic semiconductors, whereas simpler bromoacetates (e.g., ethyl bromoacetate) are utilized in polymer cross-linking due to their reactivity .
Biological Activity
Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 265.12 g/mol. The compound features a benzo[b]thiophene moiety and a bromoacetate functional group, which contribute to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains, although detailed mechanisms remain under investigation.
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings .
- Anticancer Potential : Some derivatives of benzo[b]thiophene compounds have been linked to anticancer activities, indicating that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the bromine atom and the ester functional group are critical for its interaction with biological targets. A comparative analysis with similar compounds reveals the following insights:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3,5-dibromothiophen-2-yl)-2-hydroxyacetate | Contains dibromothiophene | Enhanced reactivity |
| Methyl 2-(1-benzothiophen-3-yl)-2-hydroxyacetate | Hydroxy group present | Altered solubility properties |
| Methyl 2-bromo-5-phenylthiophene-3-carboxylate | Carboxylic acid functionality | Different biological activity potential |
The unique combination of the bromine atom and the ester moiety in this compound may enhance its bioactivity compared to other derivatives.
Case Studies and Research Findings
- Antimicrobial Studies : A recent study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Synthesis and Evaluation : The synthesis of this compound typically involves several steps, including bromination and esterification reactions. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological activity .
- Mechanism of Action : Investigations into the mechanism of action have suggested that the compound may interfere with bacterial cell wall synthesis or disrupt viral replication processes, although further studies are required to elucidate these pathways fully .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
